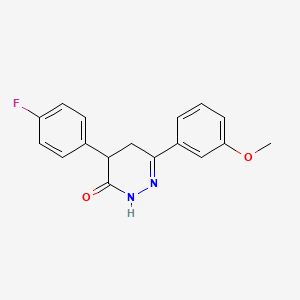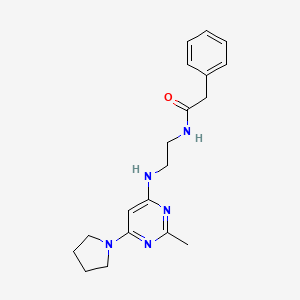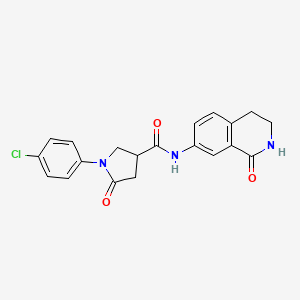![molecular formula C16H23N5O2 B2715849 1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea CAS No. 2320923-22-4](/img/structure/B2715849.png)
1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an ethoxyphenyl group and a triazolyl-substituted butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 2-ethoxyaniline, undergoes a reaction with an appropriate isocyanate to form the ethoxyphenyl urea intermediate.
Introduction of the Triazolyl-Substituted Butyl Chain: The intermediate is then reacted with a triazole derivative, such as 1-(1,2,4-triazol-1-yl)-3-methylbutan-2-amine, under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxyphenyl)-2-methyl-2-[(1-methyl-2-phenylethyl)amino]-1-propanone hydrochloride
- 1-(4-Methoxyphenyl)-2-methyl-2-[(1-methyl-2-phenylethyl)amino]-1-propanone hydrochloride
Uniqueness
1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea is unique due to its combination of an ethoxyphenyl group and a triazolyl-substituted butyl chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-4-23-15-8-6-5-7-13(15)19-16(22)20-14(12(2)3)9-21-11-17-10-18-21/h5-8,10-12,14H,4,9H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLIRMTYINSPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC(CN2C=NC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine](/img/structure/B2715770.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2715773.png)
![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2715775.png)

![ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate](/img/structure/B2715780.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine](/img/structure/B2715782.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2715784.png)
![4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one](/img/structure/B2715785.png)



